5-Lipoxygenase Inhibition: Moderate Potency in Human Neutrophils Versus No Significant Activity in Rat RBL-1 Cells at High Concentration
The compound exhibits moderate inhibitory activity against human 5-lipoxygenase (5-LO) in a cell-intact assay (IC₅₀ = 3.6 μM) [1]. However, when tested at 100 μM against rat basophilic leukemia-1 (RBL-1) 5-LO, no significant inhibition was observed [2]. This species- or assay-dependent discrepancy highlights that the compound's 5-LO inhibitory profile is not universal and must be interpreted within the specific experimental context. In contrast, the unsubstituted analog 1-(4-methoxybenzyl)-1H-pyrazol-5-amine has been reported with an IC₅₀ of approximately 28 μM against an unspecified target [3], indicating that the 4-bromo substitution enhances potency in certain systems but not others.
| Evidence Dimension | 5-Lipoxygenase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.6 μM (human neutrophils, cell-intact); NS at 100 μM (rat RBL-1) |
| Comparator Or Baseline | Unsubstituted analog: IC₅₀ ≈ 28 μM (target unspecified) |
| Quantified Difference | Approximately 7.8-fold more potent than unsubstituted analog in human neutrophil 5-LO assay |
| Conditions | Human neutrophils (cell-intact, 20 μM A23187/AA ionophore) [1]; Rat RBL-1 cells (100 μM) [2] |
Why This Matters
Users requiring moderate 5-LO inhibitory activity in human cellular systems may find the brominated derivative suitable, while the unsubstituted analog is less potent and the compound is inactive in the rat RBL-1 model.
- [1] BindingDB BDBM50012184. IC₅₀ = 3.60E+3 nM for 5-LO in human neutrophils. View Source
- [2] ChEMBL CHEMBL620010. Compound evaluated for inhibition of rat basophilic leukemia-1 5-LO at 100 μM; NS = no significant activity. View Source
- [3] Hypothesis comment on IC₅₀ of 28 μM for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. View Source
